1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound featuring a chromeno-pyrrole-dione core substituted with a 4-fluorophenyl group, a furan-2-ylmethyl moiety, and methyl groups at positions 6 and 5. Libraries of such compounds are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, enabling diverse substituent patterns .
Properties
Molecular Formula |
C24H18FNO4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18FNO4/c1-13-10-18-19(11-14(13)2)30-23-20(22(18)27)21(15-5-7-16(25)8-6-15)26(24(23)28)12-17-4-3-9-29-17/h3-11,21H,12H2,1-2H3 |
InChI Key |
BJLZTHIVYIBARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Biological Activity
1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has gained attention due to its potential biological activities. This article aims to explore its biological properties, including anticancer effects, antioxidant activity, and its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound's structure features a chromeno-pyrrole framework with a fluorophenyl and furan substituent. Its molecular formula is , with a molecular weight of approximately 313.32 g/mol. The presence of the fluorine atom and the furan ring contributes to its unique pharmacological profile.
Synthesis
Recent studies have developed efficient synthetic routes for producing diversified libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methods typically involve multicomponent reactions that yield high purity compounds with good yields (43–86%) under mild conditions .
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant anticancer properties. A study highlighted that these compounds showed selective cytotoxicity against various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
Table 1: Cytotoxicity of Chromeno[2,3-c]pyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | IGR39 | 15.0 |
| Chromeno derivative A | MDA-MB-231 | 12.5 |
| Chromeno derivative B | Panc-1 | 10.0 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors associated with tumor growth. The chromeno structure interacts with metal ions in proteins, potentially modulating their activity and leading to apoptosis in cancer cells .
Antioxidant Activity
The compound also exhibits notable antioxidant activity. Studies have shown that derivatives containing the chromeno-pyrrole structure can scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress and may contribute to their anticancer effects .
Case Studies
Several studies have investigated the biological activity of related compounds within the same chemical family:
- Study on Pyranonigrins : Pyranonigrins produced by Aspergillus niger were found to inhibit the main protease (Mpro) of SARS-CoV-2, showcasing potential antiviral properties linked to similar structural motifs as those found in chromeno-pyrroles .
- Structure-Activity Relationship (SAR) : A SAR study on thiazolopyrimidines derived from chromeno frameworks demonstrated promising anticancer activities, reinforcing the notion that modifications on the chromeno structure can lead to enhanced biological effects .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit promising anticancer properties. For instance, derivatives of dihydrochromeno[2,3-c]pyrrole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer progression .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that similar structures possess inhibitory effects against a range of bacterial and fungal pathogens. The presence of the furan ring and the fluorophenyl moiety enhances the interaction with microbial targets, making these compounds potential candidates for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Research has explored their use as semiconducting materials in organic field-effect transistors (OFETs) and organic photovoltaic devices. The incorporation of furan and chromeno-pyrrole units can lead to improved charge transport properties and stability in electronic applications .
Polymer Synthesis
Additionally, this compound serves as a building block for synthesizing advanced polymeric materials. By utilizing its functional groups in polymerization reactions, researchers can create novel polymers with tailored properties for specific applications such as coatings and flexible electronics .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecules from simple precursors in a single step. Recent studies highlight the versatility of MCRs in generating libraries of diverse derivatives with potential biological activities .
Green Chemistry Approaches
There is a growing emphasis on sustainable synthetic methods for producing this compound. Techniques such as solvent-free reactions and the use of ionic liquids as catalysts have been explored to minimize environmental impact while maximizing yield and purity .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of chromeno-pyrrole derivatives against various cancer cell lines. The results indicated that compounds containing the chromeno framework exhibited significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways .
Case Study 2: Synthesis via Multicomponent Reaction
In another study, researchers developed a one-pot multicomponent reaction to synthesize a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. This approach allowed for high yields (up to 92%) and purity (>95%), demonstrating the efficiency and practicality of MCRs in synthesizing complex heterocycles .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Core Modifications: The target compound’s chromeno-pyrrole-dione core differs from furopyrano-pyran-dione (e.g., ’s compound) in ring fusion and oxidation states, impacting conjugation and stability .
- The furan-2-ylmethyl substituent introduces aromatic heterocyclic character, contrasting with pyran-based analogs (e.g., ) or alkyl/amine substituents (e.g., dimethylaminoethyl in ). Methyl groups at positions 6 and 7 may reduce steric hindrance compared to bulkier substituents, facilitating synthetic accessibility .
Key Observations :
- Melting Points: The furopyrano-pyran-dione analogue () exhibits a sharp melting point (176–178°C), suggesting higher crystallinity than chromeno-pyrrole-diones, which are typically isolated as amorphous solids .
- Reactivity : The target compound’s furan substituent may confer distinct reactivity under hydrazine-mediated conditions (e.g., ring-opening or functionalization) compared to phenyl or alkyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
